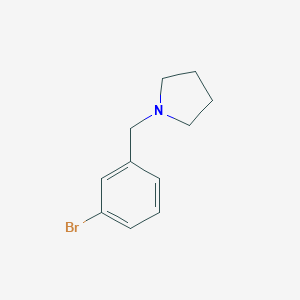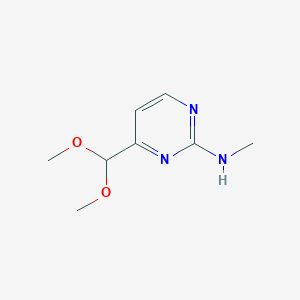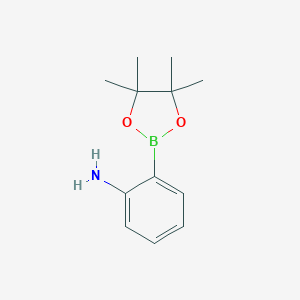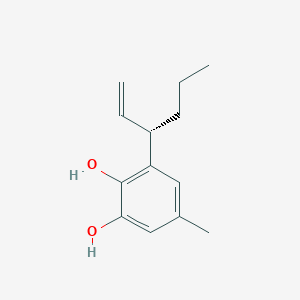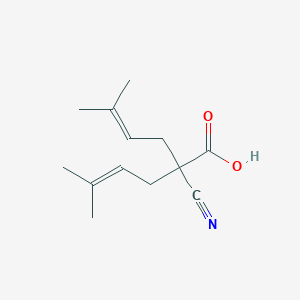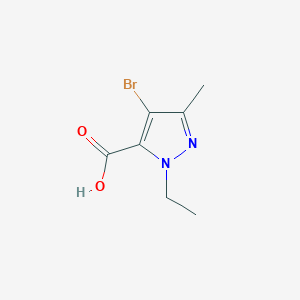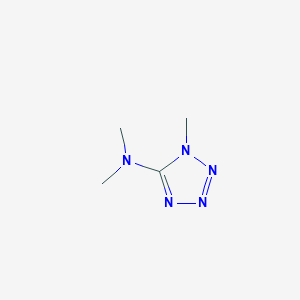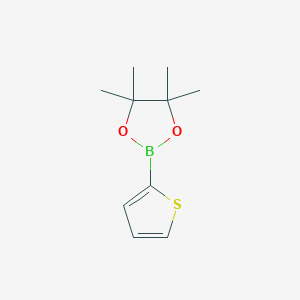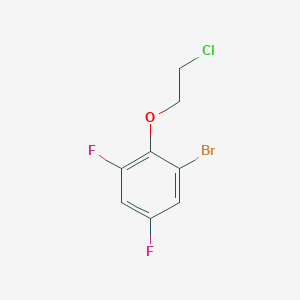
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an ethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3,5-difluorobenzene and 2-chloroethanol.
Etherification Reaction: The key step in the synthesis is the etherification reaction, where 1-bromo-3,5-difluorobenzene is reacted with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C).
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the ethoxy group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures (50-70°C).
Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures (0-25°C).
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives, such as 1-azido-2-(2-chloroethoxy)-3,5-difluorobenzene.
Oxidation: Formation of aldehydes or carboxylic acids, such as 2-(2-chloroethoxy)-3,5-difluorobenzaldehyde.
Reduction: Formation of alcohols or dehalogenated products, such as 2-(2-chloroethoxy)-3,5-difluorobenzyl alcohol.
Scientific Research Applications
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Material Science: It is employed in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Chemical Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms, serving as a probe or inhibitor in biochemical assays.
Environmental Chemistry: It is used in the analysis of environmental pollutants and the development of remediation strategies for halogenated organic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-chloroethoxy)-4-fluorobenzene: Similar structure but with one less fluorine atom.
1-Bromo-2-(2-chloroethoxy)-3,4-difluorobenzene: Similar structure but with different fluorine atom positions.
1-Bromo-2-(2-chloroethoxy)-3,5-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.
Uniqueness
1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNJNYWUYRMEPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCCCl)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371254 |
Source


|
| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-19-7 |
Source


|
| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
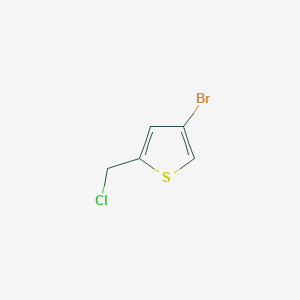
![4,6-Dihydrofuro[3,4-b]furan-3-carboxylic acid](/img/structure/B71771.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, hydrazide, (1R,2R,4R)-rel-(9CI)](/img/structure/B71773.png)
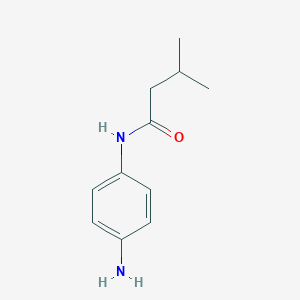
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
